N-cyclohexyl-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c28-18-12-10-17(11-13-18)15-29-23(34)14-22-26(36)33-25(31-22)20-8-4-5-9-21(20)32-27(33)37-16-24(35)30-19-6-2-1-3-7-19/h4-5,8-13,19,22H,1-3,6-7,14-16H2,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYXERTUUHSECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the imidazoquinazolinyl core and subsequent functionalization. Common synthetic routes may include:
Formation of the Imidazoquinazolinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorophenyl halides.
Attachment of the Cyclohexyl Group: This step may involve amide bond formation using cyclohexylamine and suitable coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Triazole Derivatives
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m): This compound contains a triazole ring instead of the imidazoquinazolin core. IR data (C=O at 1678 cm⁻¹, C≡N at 2214 cm⁻¹ in similar compounds ) suggest strong hydrogen bonding and polar interactions.
Thiazolidinone and Thiazole Derivatives
- N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3e-I/3e-A): Exists as a 1:1 tautomeric mixture (thiazolidinone vs. thiazole). The thiazolidinone ring provides a rigid planar structure, contrasting with the fused bicyclic system of the target compound. This flexibility may influence binding kinetics in enzyme inhibition .
Benzodiazepine-dione Derivatives
- 2-(3'-Acetylbiphenyl-4-yl)-N-cyclohexyl-2-(3-(4-hydroxyphenyl)-2,5-dioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-4(5H)-yl)acetamide :
The benzodiazepine-dione core introduces additional hydrogen-bonding sites (C=O at 1660–1680 cm⁻¹) and a larger aromatic surface area, which may enhance binding to proteases or GPCRs compared to the imidazoquinazolin system .
Functional Group Variations
Sulfanyl Acetamide Linkers
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,3-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide: Shares the sulfanyl-acetamide linker but replaces the imidazoquinazolin core with a triazole-indazole system.
Carbamoyl Substitutions
- N-(3-Methoxyphenyl)-2-[4-methyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide: The methoxy and methylsulfanyl groups introduce steric bulk and sulfur-based hydrophobicity, contrasting with the carbamoylmethyl-4-fluorobenzyl group in the target compound. These differences may affect solubility and target engagement .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- 5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-4,3,1-oxadiazole-2-carboxamide (6f): Demonstrated concentration-dependent binding to tritiated [³H]flumazenil (GABA_A receptor ligand), suggesting CNS activity. The oxadiazole core may confer different selectivity compared to the imidazoquinazolin system .
- Everolimus analogs (PubChem ID: 57284959) :
Molecular docking studies highlight superior ADMET profiles for mTOR inhibitors, suggesting that the target compound’s imidazoquinazolin core could be optimized for similar kinase targets .
Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Exhibited anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The furan ring may contribute to anti-inflammatory effects, whereas the 4-fluorophenyl group in the target compound could enhance COX-2 selectivity .
Data Tables
Table 1: Structural and Spectroscopic Comparison
Table 2: ADMET and Solubility Profiles
| Compound | logP | Solubility (mg/mL) | CYP Inhibition Risk | Reference |
|---|---|---|---|---|
| Target Compound | ~3.5* | <0.1 | Moderate | Estimated |
| 6f (Oxadiazole) | 4.2 | 0.05 | High | Experimental |
| Everolimus analog | 2.8 | 0.3 | Low | In silico |
*Calculated using ChemDraw.
Biological Activity
N-cyclohexyl-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various biochemical contexts.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C17H20FN5O2S2 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-{[2-(4-fluorophenyl)carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
| InChI Key | OTQBSRWAWFAUHG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of a thiadiazole ring and the introduction of functional groups such as the fluorophenyl group. The process can be summarized as follows:
- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazides with carboxylic acids.
- Introduction of Fluorophenyl Group : Nucleophilic substitution reactions.
- Attachment of Cyclohexyl Group : Reductive amination using cyclohexanone.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs to N-cyclohexyl-2-{[2-(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide exhibit significant antitumor properties. For instance, imidazoquinazolines have been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis and cell cycle arrest.
The proposed mechanism involves interaction with specific cellular targets such as kinases and transcription factors that regulate cell survival and proliferation. The compound's ability to modulate these pathways suggests potential therapeutic applications in oncology.
GABA-A Receptor Modulation
Research has highlighted the potential of related compounds as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the receptor's response to GABA, leading to increased inhibitory neurotransmission, which can be beneficial in treating anxiety and seizure disorders .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Effects : A compound structurally similar to N-cyclohexyl-2-{[2-(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide demonstrated a significant reduction in tumor growth in xenograft models .
- GABA-A Receptor Studies : Compounds with similar imidazoquinazoline structures showed improved metabolic stability and efficacy as PAMs for GABA-A receptors, suggesting their potential use in neuropharmacology .
Q & A
Q. Basic Research Focus
- Antimicrobial Activity :
- Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition :
- Fluorescence-based assays for kinases or proteases, comparing inhibition to reference compounds (e.g., staurosporine) .
How can reaction yields be optimized for scale-up synthesis?
Q. Advanced Research Focus
- DoE (Design of Experiments) :
- Screen variables (temperature, solvent ratio, catalyst loading) using fractional factorial design .
- Microwave-Assisted Synthesis :
- Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
- Continuous Flow Systems :
- Improve reproducibility and minimize byproducts in sulfanyl coupling steps .
What strategies are effective for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Substituent Variation :
- Modify the 4-fluorophenyl group to chloro/cyano analogs and test impact on bioactivity .
- Scaffold Hybridization :
- Fuse imidazo-quinazolinone with triazole or oxadiazole rings to enhance target binding .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict interactions with enzymes like EGFR or COX-2 .
How to resolve discrepancies in solubility data across studies?
Q. Advanced Research Focus
- Solubility Profiling :
- Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and co-solvents (DMSO/PEG) .
- Nanoparticle Formulation :
- Encapsulate the compound in PLGA nanoparticles to improve aqueous solubility and bioavailability .
What are key considerations when translating in vitro to in vivo efficacy?
Q. Advanced Research Focus
- Pharmacokinetic (PK) Studies :
- Measure plasma half-life, Cmax, and AUC in rodent models using LC-MS/MS .
- Metabolite Identification :
- Use liver microsomes and HRMS to detect oxidative or hydrolytic metabolites .
- Toxicity Screening :
- Acute toxicity (LD50) and histopathology in zebrafish or murine models .
What mechanistic insights exist for its biological activity?
Q. Advanced Research Focus
- Target Engagement :
- SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) with proposed targets like HDACs or topoisomerases .
- Pathway Analysis :
- RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, inflammation) in treated cells .
How to assess stability under varying storage and physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies :
- Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH) .
- Stability-Indicating HPLC :
- Monitor degradation products (e.g., sulfoxide formation from sulfide oxidation) .
How to address conflicting bioactivity data in different assay models?
Q. Advanced Research Focus
- Assay Validation :
- Cross-validate using orthogonal methods (e.g., cell-based vs. enzymatic assays) .
- Cell Line Authentication :
- Ensure STR profiling to rule out contamination .
- Data Normalization :
- Use Z’-factor to assess assay robustness and minimize false positives/negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
